4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
“4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as salicylic acids . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of benzothiazole derivatives, like the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful compounds that can cause cellular damage. This makes them potentially useful in treating conditions related to oxidative stress.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation-related conditions.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity against various bacterial strains . This suggests they could be used in the development of new antibiotics.
Antiviral Activity
Some thiazole compounds have demonstrated antiviral properties . This indicates potential use in the treatment of viral infections.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown antitumor or cytotoxic activities . This indicates potential use in cancer treatment.
Antifungal Activity
Thiazole derivatives have demonstrated antifungal properties . This suggests potential use in the treatment of fungal infections.
Diuretic Activity
Some thiazole compounds have been found to have diuretic effects . This indicates potential use in the treatment of conditions related to fluid retention.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways . For example, some thiazole derivatives can alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which can result in apoptosis .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Future Directions
The future directions in the research of benzothiazole derivatives like “4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” could involve further exploration of their biological activities and potential applications in medicine. This could include the design and development of new benzothiazole derivatives, investigation of their structure-activity relationships, and molecular docking studies of selected compounds against various targets .
properties
IUPAC Name |
4-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNHSLDGRCGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide |
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